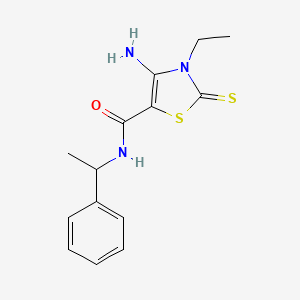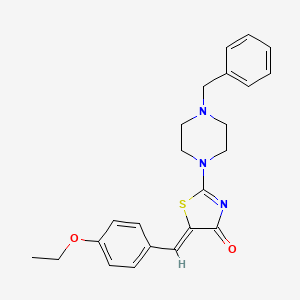![molecular formula C19H24N2O3S B11591025 (5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11591025.png)
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-3-ciclohexil-5-[(3-etoxi-2-hidroxifenil)metilideno]-1-metil-2-sulfani-lidenimida-zolidin-4-ona es una molécula orgánica sintética con posibles aplicaciones en varios campos, incluida la química médica y la ciencia de materiales. Su estructura única, que presenta un grupo ciclohexil, una porción etoxi-hidroxifenil y un núcleo sulfani-lidenimida-zolidinona, la convierte en un tema interesante para la investigación y el desarrollo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-3-ciclohexil-5-[(3-etoxi-2-hidroxifenil)metilideno]-1-metil-2-sulfani-lidenimida-zolidin-4-ona normalmente implica un proceso de varios pasos:
Formación del núcleo imida-zolidinona: Este paso implica la reacción de una amina adecuada con un compuesto carbonílico para formar el anillo imida-zolidinona.
Introducción del grupo sulfani-lideno: El intermedio imida-zolidinona se trata luego con un agente sulfurante para introducir el grupo sulfani-lideno.
Unirse al grupo ciclohexil: El grupo ciclohexil se introduce mediante una reacción de sustitución nucleófila.
Formación de la porción etoxi-hidroxifenil: Esto implica la reacción de un derivado de fenol apropiado con un agente etilante.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfani-lideno, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo imida-zolidinona o a la porción fenil, lo que puede conducir a la formación de varios derivados reducidos.
Sustitución: El grupo etoxi puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para lograr reacciones de sustitución.
Principales productos
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados imida-zolidinona reducidos.
Sustitución: Varios derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y mecanismos.
Biología
En la investigación biológica, el compuesto puede servir como una sonda para estudiar las interacciones enzimáticas, particularmente aquellas que involucran grupos que contienen azufre. Sus características estructurales lo convierten en un candidato para investigar vías y mecanismos biológicos.
Medicina
Medicinalmente, el compuesto podría explorarse por sus posibles propiedades terapéuticas. Su capacidad para interactuar con objetivos biológicos, como enzimas o receptores, lo convierte en un candidato para el desarrollo de fármacos, particularmente en las áreas de investigación antiinflamatoria o anticancerígena.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual (5Z)-3-ciclohexil-5-[(3-etoxi-2-hidroxifenil)metilideno]-1-metil-2-sulfani-lidenimida-zolidin-4-ona ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas. El grupo sulfani-lideno del compuesto puede desempeñar un papel crucial en estas interacciones, potencialmente inhibiendo o modulando la actividad de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
(5Z)-5-[(3-etoxi-2-hidroxifenil)metilideno]-3-fenil-1,3-tia-zolidin-2,4-diona: Este compuesto comparte una porción fenil y etoxi-hidroxifenil similar pero difiere en la estructura central.
(5Z)-5-{[3-(4-etoxi-2-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-3-(2-furilmetil)-2-tioxo-1,3-tia-zolidin-4-ona: Este compuesto tiene un núcleo tia-zolidinona similar pero diferentes sustituyentes.
Singularidad
La singularidad de (5Z)-3-ciclohexil-5-[(3-etoxi-2-hidroxifenil)metilideno]-1-metil-2-sulfani-lidenimida-zolidin-4-ona radica en su combinación específica de grupos funcionales y características estructurales. La presencia del grupo ciclohexil, junto con la porción etoxi-hidroxifenil y el núcleo sulfani-lidenimida-zolidinona, proporciona un conjunto distinto de propiedades químicas y biológicas que lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C19H24N2O3S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
(5Z)-3-cyclohexyl-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-16-11-7-8-13(17(16)22)12-15-18(23)21(19(25)20(15)2)14-9-5-4-6-10-14/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3/b15-12- |
Clave InChI |
LAMJNOCIXHPQAM-QINSGFPZSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3 |
SMILES canónico |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)N2C)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,9bR)-6-methoxy-4-(3-methylphenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11590943.png)

![N-(4-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11590953.png)
![propan-2-yl 5-(diethylcarbamoyl)-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11590958.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11590988.png)
![prop-2-en-1-yl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11590991.png)
![(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11590993.png)
![(5Z)-2-(4-butoxyphenyl)-5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11590999.png)
![7-(2-chlorophenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11591003.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl-N-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11591011.png)

![(2E)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11591017.png)

![4-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11591042.png)
